![molecular formula C21H27NO3 B1389222 3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline CAS No. 1040684-88-5](/img/structure/B1389222.png)
3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline
Overview
Description
“3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline” is a chemical compound used for proteomics research . It has a molecular formula of C21H27NO3 and a molecular weight of 341.44 .
Molecular Structure Analysis
This compound contains a total of 54 bonds, including 27 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary aromatic amine, 1 aliphatic ether, 2 aromatic ethers, and 1 Oxolane .Scientific Research Applications
3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline has been studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It has been used as a substrate in enzyme assays and as a starting material for the synthesis of novel compounds. It has also been used as a ligand in metal-catalyzed reactions, as a building block for the synthesis of peptides, and as a model compound for the study of drug metabolism.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline is not yet fully understood. However, it is believed that the aniline group acts as a nucleophile and the isopropoxy group acts as an electrophile. The reaction of these two groups can lead to the formation of a variety of products, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that the compound has the potential to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also believed to have some antioxidant activity and to possess anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of 3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline for laboratory experiments include its low cost, its ease of synthesis, and its ability to act as a substrate in enzyme assays. The limitations of the compound include its low solubility in water, its low stability, and its potential to react with other compounds in the reaction mixture.
Future Directions
In the future, 3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline could be further studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. Possible future directions include the development of novel compounds based on the structure of this compound, the investigation of its potential as a drug target, and the study of its biochemical and physiological effects. Additionally, further research into the mechanism of action of the compound could lead to a better understanding of its potential applications.
properties
IUPAC Name |
N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-propan-2-yloxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-16(2)25-20-6-3-5-18(13-20)22-14-17-8-10-19(11-9-17)24-15-21-7-4-12-23-21/h3,5-6,8-11,13,16,21-22H,4,7,12,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVVMACSZXICJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCC3CCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.